Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-
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Overview
Description
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- is a complex organic compound that features a piperidine ring, a tetrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with sodium azide to form the tetrazole ring. The final step involves the alkylation of the tetrazole with a piperidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The tetrazole ring can be reduced to form an amine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzyme active sites and inhibit their activity. This property makes it a potential candidate for enzyme inhibitors in drug development. Additionally, the piperidine ring can interact with neurotransmitter receptors, influencing their activity and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 1-benzylpiperidine and 1-phenylpiperidine share the piperidine ring structure but differ in their substituents.
Tetrazole derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share the tetrazole ring but have different substituents.
Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine share the methoxyphenyl group but differ in their overall structure .
Uniqueness
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- is unique due to its combination of a piperidine ring, a tetrazole ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
158553-33-4 |
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Molecular Formula |
C15H21N5O |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine |
InChI |
InChI=1S/C15H21N5O/c1-21-14-7-5-13(6-8-14)15-16-18-20(17-15)12-11-19-9-3-2-4-10-19/h5-8H,2-4,9-12H2,1H3 |
InChI Key |
QTJKMNIYIBFHDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CCN3CCCCC3 |
Origin of Product |
United States |
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